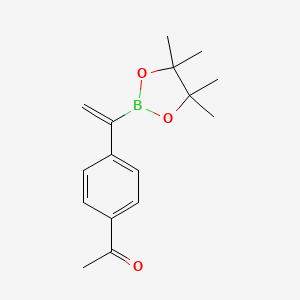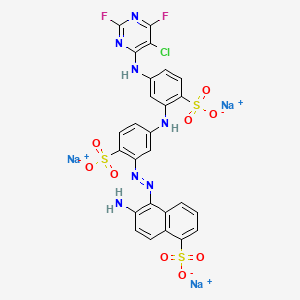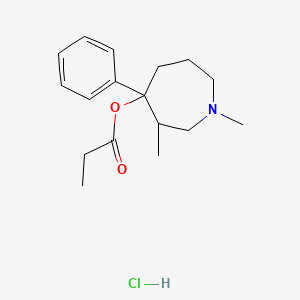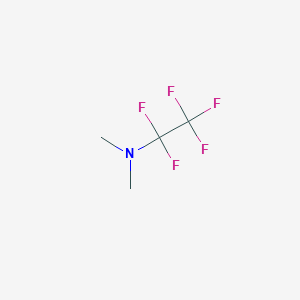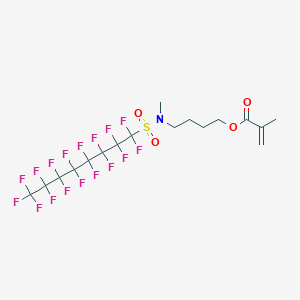![molecular formula C11H13NO2 B13413131 N-[2-(4-Formylphenyl)ethyl]acetamide CAS No. 61629-92-3](/img/structure/B13413131.png)
N-[2-(4-Formylphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Formylphenyl)ethyl]acetamide is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This compound features an acetamide group bonded to an ethyl group and a benzene ring substituted with a formyl group in the para position . It is known for its stability, solubility, and reactivity, making it suitable for various applications in research and industry .
Preparation Methods
The preparation of N-[2-(4-Formylphenyl)ethyl]acetamide involves several steps. One method includes the following steps :
Halogenation: A compound is halogenated to obtain an intermediate.
Hydrolysis: The intermediate undergoes hydrolysis to form another compound.
Esterification: The hydrolyzed compound is esterified to produce another intermediate.
Amine Transesterification: The esterified compound undergoes amine transesterification with ethylamine or its salt to form another intermediate.
Oxidation: The final intermediate is oxidized to yield this compound.
This synthesis process is advantageous due to its high yield, short synthesis steps, and the use of conventional and easily available starting materials .
Chemical Reactions Analysis
N-[2-(4-Formylphenyl)ethyl]acetamide undergoes various chemical reactions, including :
Oxidation: The formyl group can be oxidized to form carboxylic acids.
Reduction: The formyl group can be reduced to form alcohols.
Condensation: The compound can undergo condensation reactions to form more complex molecules.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for condensation and substitution reactions .
Scientific Research Applications
N-[2-(4-Formylphenyl)ethyl]acetamide has several applications in scientific research :
Pharmaceuticals: It serves as a building block for the synthesis of various drugs. The formyl group can be modified to produce derivatives with enhanced pharmacological activity.
Chemical Research: It is a valuable reagent and intermediate in chemical research.
Materials Science: The compound’s structural features contribute to its stability and reactivity, making it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of N-[2-(4-Formylphenyl)ethyl]acetamide involves its interaction with molecular targets and pathways . The formyl group can participate in various biochemical reactions, potentially modifying the activity of enzymes and receptors. The compound’s structure allows it to interact with specific molecular targets, leading to its biological effects .
Comparison with Similar Compounds
N-[2-(4-Formylphenyl)ethyl]acetamide can be compared with other similar compounds, such as :
Acetanilide, 4’-formyl-:
N-Ethyl-2-(4-formylphenoxy)acetamide: This compound has a similar structure but features an ether linkage instead of a direct bond between the benzene ring and the acetamide group.
The uniqueness of this compound lies in its specific structural features, which contribute to its stability, solubility, and reactivity, making it suitable for a variety of applications in research and industry .
Properties
CAS No. |
61629-92-3 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-[2-(4-formylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C11H13NO2/c1-9(14)12-7-6-10-2-4-11(8-13)5-3-10/h2-5,8H,6-7H2,1H3,(H,12,14) |
InChI Key |
LIHXHJUXBPSFJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Chlorophenyl)-2-[(dimethylamino)methylene]-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13413048.png)
![(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B13413054.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B13413057.png)
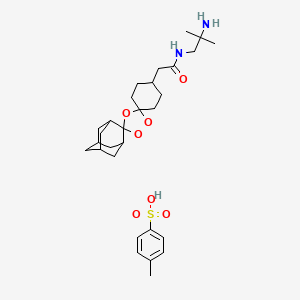
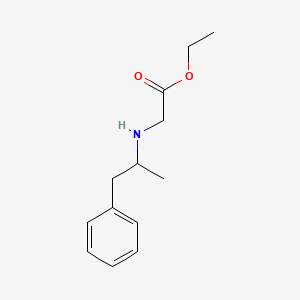
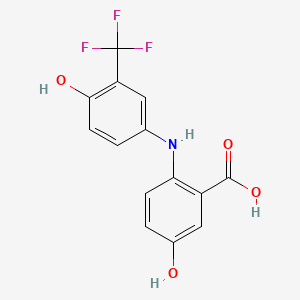
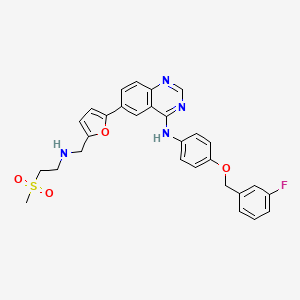
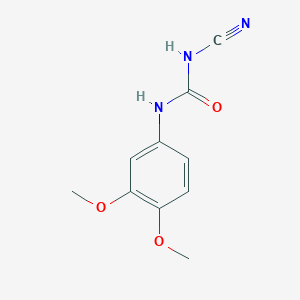
![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)
